molecular formula C10H10N2O3 B1401598 Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396762-13-2

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1401598
CAS RN: 1396762-13-2
M. Wt: 206.2 g/mol
InChI Key: QGQHMDKAPYLDNW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1396762-13-2 . It has a molecular weight of 206.2 and its IUPAC name is ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-3-carboxylate .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The InChI code for Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C10H10N2O3/c1-2-15-10(14)8-6-11-12-4-3-7(13)5-9(8)12/h3-4,6H,2,5H2,1H3 .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has been explored in various synthetic and chemical reactivity studies. For instance, the study by Ochi et al. (1976) discusses the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, which was synthesized using ethyl 2-pyridylacetate. This compound undergoes various chemical reactions, including nitrosation, nitration, and bromination, demonstrating its versatility in chemical synthesis (Ochi et al., 1976).

Precursor to Heterocyclic Compounds

Solodukhin et al. (2004) investigated the use of a related compound, ethyl 4,4-difluoro-4-phenoxyacetoacetate, as a precursor for the synthesis of various heterocyclic compounds, including 6-hydroxypyrazolo[3,4-b]pyridine derivatives. These derivatives show potential for the design of biologically active heterocycles, indicating the significance of ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate in medicinal chemistry (Solodukhin et al., 2004).

Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis

Goryaeva et al. (2009) explored the cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines, resulting in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. This study highlights the compound's role in synthesizing fluoroalkylated pyrimidines, which could have various applications, including pharmaceuticals (Goryaeva et al., 2009).

Development of New Pyrazolo[4,3-d]pyrimidines

Takei et al. (1979) conducted a study to synthesize 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines, starting from compounds like ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate. This research provides insights into the synthetic pathways for developing new pyrazolo[4,3-d]pyrimidine derivatives, which could have potential applications in various fields (Takei et al., 1979).

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

ethyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-11-12-4-3-7(13)5-9(8)12/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQHMDKAPYLDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165073
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

1396762-13-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

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